(NE)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethylidene]aniline
Description
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-N-phenylethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c1-11(15-12-7-3-2-4-8-12)18-14-10-6-5-9-13(14)16-17-18/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIJOJWPMMSZRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=C1)N2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethylidene]aniline typically involves the condensation reaction between 1H-1,2,3-benzotriazole and aniline derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common solvents used in this synthesis include ethanol, methanol, and dichloromethane.
Industrial Production Methods
On an industrial scale, the production of (NE)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethylidene]aniline may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions are performed under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
Chemistry
In the field of chemistry, (N-E)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethylidene]aniline serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to new chemical entities with tailored properties .
Biology and Medicine
The compound is being investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents. Some notable areas of research include:
- Antimicrobial Activity: Studies have shown that derivatives of benzotriazole compounds exhibit antimicrobial properties, which could lead to the development of new antibiotics .
- Anticancer Potential: Research indicates that benzotriazole derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction .
The mechanism of action involves its interaction with specific molecular targets such as enzymes or receptors. The benzotriazole moiety can form hydrogen bonds and π-π interactions with these targets, modulating their activity and leading to various biological effects .
Industrial Applications
In the industrial sector, (N-E)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethylidene]aniline is utilized in the production of polymers and coatings due to its stability and reactivity. It enhances the properties of materials such as plastics and resins . The compound's unique chemical structure contributes to improved durability and resistance against environmental factors.
Biological Evaluation
Recent studies have focused on evaluating the biological activities of (N-E)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethylidene]aniline derivatives against various pathogens. For instance:
- Antiprotozoal Activity: A series of benzotriazole derivatives were tested for their efficacy against protozoal infections, showing promising results that suggest further exploration in drug development .
Mechanistic Studies
Research has also been conducted to understand the mechanistic pathways through which (N-E)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethylidene]aniline exerts its biological effects. These studies utilize in vitro assays to evaluate enzyme inhibition and receptor binding affinities .
Mechanism of Action
The mechanism of action of (NE)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethylidene]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can form hydrogen bonds and π-π interactions with these targets, modulating their activity and leading to various biological effects. The ethylidene bridge provides flexibility, allowing the compound to adopt different conformations and enhance its binding affinity.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Benzotriazole: A parent compound with similar structural features but lacking the ethylidene bridge.
N-Phenylbenzotriazole: Another derivative with a phenyl group attached to the benzotriazole moiety.
2-(1H-1,2,3-Benzotriazol-1-yl)aniline: A compound with an aniline group directly attached to the benzotriazole ring.
Uniqueness
(NE)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethylidene]aniline is unique due to the presence of the ethylidene bridge, which imparts distinct chemical and physical properties
Biological Activity
(N-E)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethylidene]aniline is a compound that combines a benzotriazole moiety with an aniline group through an ethylidene bridge. This unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of (NE)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethylidene]aniline typically involves the condensation reaction of 1H-1,2,3-benzotriazole with aniline derivatives. The reaction is generally performed under controlled conditions using solvents such as ethanol or dichloromethane to ensure high yield and purity .
The biological activity of (NE)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethylidene]aniline is primarily attributed to its ability to interact with various biological targets. The benzotriazole moiety can form hydrogen bonds and π-π interactions with enzymes or receptors, modulating their activity. The flexibility provided by the ethylidene bridge enhances its binding affinity to these targets .
Antifungal Activity
Research has indicated that derivatives of benzotriazole exhibit significant antifungal properties. A study evaluated several benzotriazole derivatives for their antifungal activity against phytopathogenic fungi. Results showed that modifications in the structure can lead to increased antifungal efficacy . While specific data on (NE)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethylidene]aniline is limited, its structural similarity suggests potential antifungal applications.
Cytotoxicity and Anticancer Potential
Studies on related benzotriazole compounds have revealed cytotoxic effects on various cancer cell lines. For instance, some derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase pathways . Further research is needed to elucidate the specific anticancer properties of (NE)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethylidene]aniline.
Case Studies
Comparison with Similar Compounds
The unique structure of (NE)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethylidene]aniline differentiates it from other benzotriazole derivatives:
| Compound | Structure | Notable Activity |
|---|---|---|
| 1H-1,2,3-Benzotriazole | Basic benzotriazole structure | Limited biological activity |
| N-Phenylbenzotriazole | Benzotriazole with a phenyl group | Moderate antifungal activity |
| 2-(1H-1,2,3-Benzotriazol-1-yl)aniline | Direct attachment to aniline | Enhanced reactivity but less stability |
Q & A
Q. What are the optimized synthetic methodologies for (NE)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethylidene]aniline?
The compound is synthesized via condensation reactions between substituted anilines and benzotriazole-containing ketones. A common approach involves reacting amides (e.g., N-methylaniline derivatives) with 1-chloro-1H-benzotriazole in the presence of POCl₃ and NEt₃, yielding α-benzotriazolylenamines. For example, N-[1-(1H-benzotriazol-1-yl)-2-phenyleth-2-enyl]-N-methylaniline was obtained in 56% yield after refluxing for 3 days, followed by chromatographic purification . Key steps include controlling reaction temperature (-38°C for intermediates) and using t-BuOK as a base to minimize side reactions .
Q. How is the structural configuration of this compound validated experimentally?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry and isomerism. For example, the major Z-isomer of N-[1-(1H-benzotriazol-1-yl)-2-phenyleth-2-enyl]-N-methylaniline shows distinct ¹H NMR signals at δ 8.04 (d, J = 8.2 Hz) for benzotriazole protons and δ 3.30 (s) for the N-methyl group . X-ray crystallography further resolves stereochemistry: related enamines crystallize in triclinic systems (space group P1) with unit cell parameters (e.g., a = 8.2236 Å, α = 95.984°) .
Q. What stability challenges arise during storage or reaction conditions?
α-Benzotriazolylenamines exhibit exceptional stability compared to α-chloroenamines. For instance, N-[1-(1H-benzotriazol-1-yl)-2-methylprop-1-enyl]-N-methylaniline (3g) remained stable for over two months at room temperature, with no decomposition observed in NMR or MS analyses . This stability is attributed to the electron-withdrawing benzotriazole group, which reduces nucleophilic susceptibility .
Advanced Research Questions
Q. How can E/Z isomerism be systematically resolved during synthesis?
Isomer separation relies on rapid column chromatography (e.g., silica gel with 4:1 hexane/EtOAc). For example, N-[1-(1H-benzotriazol-1-yl)-1-butenyl]-N-methylaniline (3a) and its E-isomer (5b) were isolated as a 2:1 mixture and separated into pure isomers (>95% purity) using gradient elution . Dynamic NMR studies may further distinguish isomers via variable-temperature ¹³C shifts .
Q. What mechanistic insights explain the nucleophilic substitution of the benzotriazolyl group?
The benzotriazole moiety acts as a leaving group in SN² reactions. For example, treatment of N-[1-(2H-benzotriazol-2-yl)-2-methylpropenyl]-N-methylaniline (5a) with phenylethynylzinc chloride replaces the benzotriazolyl group with a phenylethynyl group, forming N-methyl-N-[2-methyl-1-(2-phenylethynyl)-1-propenyl]aniline (7) in 72% yield . This reactivity is driven by the stabilization of the transition state via conjugation with the aniline aromatic system.
Q. How does this compound compare to analogous α-chloroenamines in synthetic applications?
α-Benzotriazolylenamines are superior to α-chloroenamines due to reduced toxicity and higher thermal stability. For instance, α-chloroenamines degrade rapidly under ambient conditions, whereas benzotriazole derivatives tolerate reflux conditions (e.g., 80°C in THF) without decomposition . This stability enables their use as intermediates in multi-step syntheses, such as heterocycle formation .
Q. What challenges arise in crystallizing this compound for structural studies?
Crystallization requires slow evaporation from polar aprotic solvents (e.g., ethyl acetate). Challenges include polymorphism and solvent inclusion. For related compounds, colorless rhomboid crystals were obtained by cooling saturated EtOAc solutions to 4°C . High-resolution X-ray data (R factor < 0.068) confirm planar benzotriazole and aniline moieties, with intramolecular H-bonding stabilizing the enamine configuration .
Q. What role does this compound play in catalytic or supramolecular systems?
While direct catalytic applications are not yet reported, its structural analogs (e.g., N-(1-arylethylidene)anilines) are precursors for iridium-catalyzed asymmetric hydrogenation of ketimines . The benzotriazole group’s electron-deficient nature may also facilitate coordination in metal-organic frameworks (MOFs), though this remains unexplored.
Methodological Recommendations
- Synthesis : Prioritize amide-based routes for high yields (53–88%) and scalability .
- Characterization : Combine ¹H/¹³C NMR with X-ray diffraction for unambiguous stereochemical assignment .
- Stability Testing : Monitor decomposition via GC-MS or TLC under accelerated aging conditions (e.g., 40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
